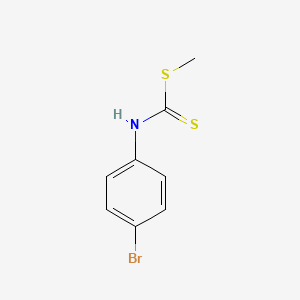

methyl N-(4-bromophenyl)carbamodithioate

Description

Methyl N-(4-bromophenyl)carbamodithioate is a dithiocarbamate derivative characterized by a bromophenyl substituent. Dithiocarbamates are sulfur-containing compounds with the general formula R₂N–C(=S)–S–R', known for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties .

Typical routes involve reacting 4-bromophenylamine with carbon disulfide (CS₂) under basic conditions (e.g., NaOH in ethanol) to form a sodium dithiocarbamate intermediate, followed by methylation with agents like dimethyl sulfate .

Properties

CAS No. |

23121-37-1 |

|---|---|

Molecular Formula |

C8H8BrNS2 |

Molecular Weight |

262.2 g/mol |

IUPAC Name |

methyl N-(4-bromophenyl)carbamodithioate |

InChI |

InChI=1S/C8H8BrNS2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |

InChI Key |

PDHYVPIEZSMJRO-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-bromophenyl)carbamodithioate typically involves the reaction of carbanilic acid derivatives with bromine and methylating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet production demands. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl N-(4-bromophenyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl N-(4-bromophenyl)carbamodithioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which methyl N-(4-bromophenyl)carbamodithioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways and lead to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Synthesis Yields : Yields for dithiocarbamates vary widely (72–100%) depending on substituents and reaction conditions. The bromophenyl analog may require optimized conditions due to steric hindrance from bromine.

- Characterization : All compounds were validated using IR, NMR, and elemental analysis, with additional HRMS and melting point data for benzothiazole derivatives .

Bioactivity:

- Sodium acetyl(4-methoxyphenyl)carbamodithioate derivatives exhibit bactericidal and fungicidal activity, attributed to the dithiocarbamate moiety disrupting microbial enzyme function .

- Benzothiazole-linked dithiocarbamates (e.g., compounds 4a-h in ) show promise in medicinal chemistry, though specific activities for the bromophenyl variant are unreported .

Physicochemical Properties

Note: The bromine atom increases molecular weight and may reduce solubility in polar solvents compared to methoxy or methyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.